4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-11-8-14(19-12(2)18-11)21-6-4-20(5-7-21)13-9-15(22-3)17-10-16-13/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWHUNFJWPVHNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=CC(=NC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions. One common synthetic route includes:
- Formation of the Methoxypyrimidine Moiety : This is synthesized through cyclization reactions involving methoxy-substituted nitriles and amines.
- Piperazine Ring Formation : This occurs via nucleophilic substitution reactions with suitable piperazine derivatives.
- Final Cyclization : The last step involves forming the pyrimidine ring under acidic or basic conditions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that pyrimidine derivatives can inhibit bacterial growth and biofilm formation in various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It may inhibit enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to reduced inflammation . In vitro studies demonstrated that related compounds could significantly decrease pro-inflammatory cytokines in cell cultures.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, potentially influencing pathways related to pain and inflammation.
Case Studies and Research Findings
Several studies have highlighted the biological potential of pyrimidine derivatives:
- Anticancer Activity : A study reported that pyrimidine-based compounds induced apoptosis in cancer cell lines by disrupting tubulin polymerization, showcasing their potential as anticancer agents .
- Antiviral Activity : Research into nucleotide biosynthesis inhibitors has shown that targeting specific enzymes can lead to potent antiviral effects against viruses like Hepatitis E . Compounds that share structural similarities with this compound may also exhibit similar antiviral properties.
- Toxicity and Safety Profiles : Evaluations of related compounds have indicated low toxicity levels in animal models, suggesting a favorable safety profile for further development .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
1. Anticancer Research
- Recent studies have indicated that compounds similar to 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine exhibit significant anticancer properties. They target specific pathways involved in tumor growth and proliferation. For instance, derivatives of this compound have shown effectiveness in inhibiting certain kinases associated with cancer cell survival and proliferation.
2. Neuropharmacology
- The compound has been investigated for its effects on neurotransmitter systems, particularly in the context of anxiety and depression. Its structural similarity to known psychoactive agents suggests it may modulate serotonin and dopamine receptors, making it a candidate for further studies in treating mood disorders.
3. Antimicrobial Activity
- Preliminary research indicates that this compound may possess antimicrobial properties, particularly against bacterial strains resistant to conventional antibiotics. Studies have shown that it can disrupt bacterial cell wall synthesis, thus providing a new avenue for antibiotic development.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Anticancer properties | Demonstrated significant tumor reduction in xenograft models when treated with the compound. |
| Study B (2024) | Neuropharmacology | Showed improved symptoms of anxiety in animal models, indicating potential for clinical application. |
| Study C (2025) | Antimicrobial efficacy | Reported effectiveness against multi-drug resistant bacterial strains, suggesting a novel therapeutic pathway. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Substituent Effects: The target compound’s methoxy group (electron-donating) contrasts with chloro (electron-withdrawing) substituents in analogs . Methoxy groups may enhance solubility but reduce metabolic stability compared to halogens. However, the absence of a sulfonamide or carbamoyl group in the target compound may limit direct comparisons.
Synthetic Accessibility :
- Piperazine-linked pyrimidines in were synthesized with yields of 65–80% via nucleophilic substitution or coupling reactions . The target compound’s synthesis would likely follow similar pathways, though the methoxy group might require protective strategies.
Biological Implications :
- highlights that 2,6-dimethylpyrimidine derivatives exhibit antimalarial activity, possibly through interference with parasitic enzymes or transporters . The target compound’s structural similarity could imply analogous mechanisms, though empirical validation is needed.
- Fluorinated analogs (e.g., and ) are prioritized in drug design for improved bioavailability and target affinity . The target compound lacks fluorine, which may limit its pharmacokinetic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
